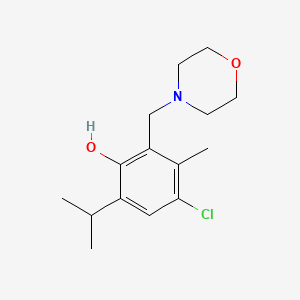
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C₁₃H₂₈O₂Sn It is a member of the dioxastanninane family, characterized by the presence of a tin atom within a dioxastanninane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with 2,2-dimethyl-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(Bu}_2\text{SnO) + (CH}_3\text{)_2C(CH}_2\text{OH)_2} \rightarrow \text{(Bu}_2\text{SnO}_2\text{C(CH}_3\text{)_2} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
化学反应分析
Types of Reactions
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dioxastanninane ring is opened and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
作用机制
The mechanism of action of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane involves its interaction with biological molecules through the tin atom. The tin atom can coordinate with various ligands, forming stable complexes that can disrupt biological processes. The compound can also act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane.
Dibutyltin oxide: Another organotin compound with similar properties.
Trimethyltin chloride: A related organotin compound used in different applications.
Uniqueness
This compound is unique due to its specific dioxastanninane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
属性
CAS 编号 |
36887-65-7 |
|---|---|
分子式 |
C13H28O2Sn |
分子量 |
335.07 g/mol |
IUPAC 名称 |
2,2-dibutyl-5,5-dimethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C5H10O2.2C4H9.Sn/c1-5(2,3-6)4-7;2*1-3-4-2;/h3-4H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI 键 |
IHEQSHRFTVIJHV-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(OCC(CO1)(C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


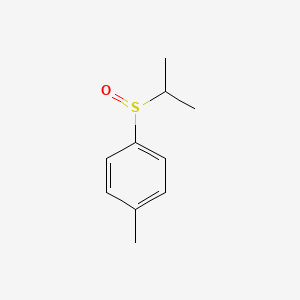
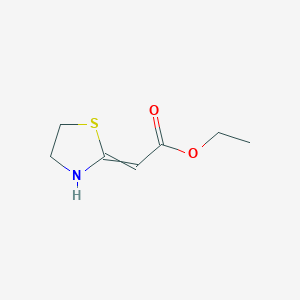
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
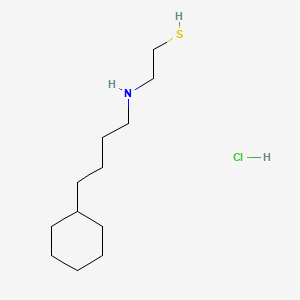

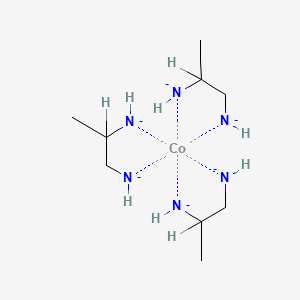
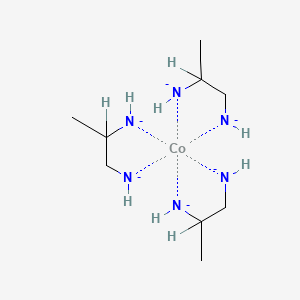
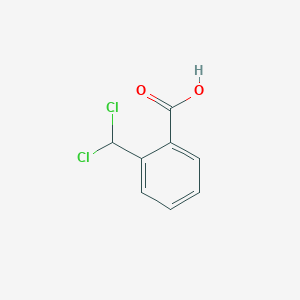
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
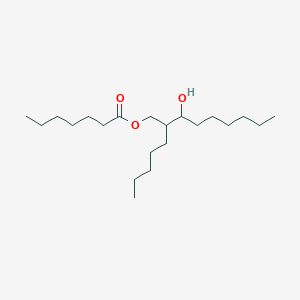
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
